TrkA Inhibitory Potency: Example 54 Occupies a Defined Intermediate Position Within the Patent Series SAR
In an ELISA-based TrkA kinase activity assay conducted at pH 7.5, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (US8865698, Example 54) exhibited an IC50 of 14.2 nM [1]. This value places it at an intermediate potency level within the Array BioPharma pyrazolo[1,5-a]pyrimidine/benzamide patent series, where the most potent congener (Example 57) achieved an IC50 of 2.20 nM and a less optimized analog (Example 105) showed an IC50 of 4.70 nM under identical assay conditions [1]. The 6.5-fold potency difference between Example 54 and Example 57 demonstrates that the 3-trifluoromethylbenzamide motif confers a distinct, quantifiable activity profile that is neither the most nor the least potent in the series.
| Evidence Dimension | TrkA kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 14.2 nM (Example 54) |
| Comparator Or Baseline | Example 57: IC50 = 2.20 nM; Example 105: IC50 = 4.70 nM |
| Quantified Difference | 6.5-fold less potent than Example 57; 3.0-fold less potent than Example 105 |
| Conditions | ELISA-based TrkA kinase activity assay, pH 7.5 (BindingDB entries derived from US8865698) |
Why This Matters
For procurement decisions, the intermediate potency of Example 54 may be advantageous when seeking a compound with reduced target saturation or when exploring SAR around the 3-CF3 position, as it provides a defined activity benchmark against which both more and less potent analogs can be compared.
- [1] BindingDB. TrkA IC50 data: BDBM136637 (Ex. 54, 14.2 nM); BDBM136640 (Ex. 57, 2.20 nM); BDBM136688 (Ex. 105, 4.70 nM). Retrieved from http://ww.w.bindingdb.org/ View Source
